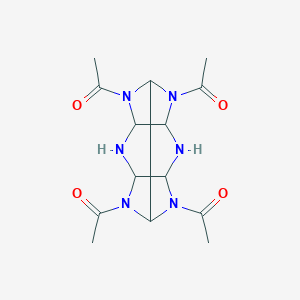
Ethanone, 1,1',1'',1'''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. This inhibition leads to the suppression of disease progression and may ultimately result in the reversal of disease symptoms.
Biochemical and Physiological Effects:
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- has been shown to have several biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.
実験室実験の利点と制限
One of the major advantages of using Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it an ideal candidate for studying the mechanisms of action of various diseases and for developing new drugs that target these enzymes and proteins. However, one of the limitations of using this compound in lab experiments is its high toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis-. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in other fields such as material science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential limitations and side effects.
合成法
The synthesis of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between pyrazine-2,3,5,6-tetracarboxylic acid and ethylenediamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- as a white solid.
科学的研究の応用
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a novel drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
181940-38-5 |
|---|---|
分子式 |
C14H20N6O4 |
分子量 |
336.35 g/mol |
IUPAC名 |
1-(6,8,12-triacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl)ethanone |
InChI |
InChI=1S/C14H20N6O4/c1-5(21)17-9-10-16-12-11(15-9)19(7(3)23)14(20(12)8(4)24)13(17)18(10)6(2)22/h9-16H,1-4H3 |
InChIキー |
HVYHGOIMTRVUCH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C3NC4C(N2)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C |
正規SMILES |
CC(=O)N1C2C3NC4C(N2)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C |
その他のCAS番号 |
181940-38-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)
![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)


![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)

![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
